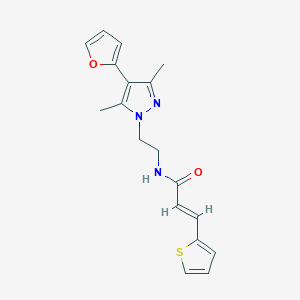

(E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

This compound is a structurally complex acrylamide derivative featuring a pyrazole core substituted with furan and methyl groups, coupled with a thiophene-containing acrylamide moiety. Its molecular formula is C₁₈H₁₉N₃O₂S (molecular weight: 341.4 g/mol), with an (E)-configuration at the acrylamide double bond. The pyrazole ring (3,5-dimethyl-1H-pyrazol-1-yl) is linked to a furan-2-yl group at the 4-position, while the ethyl spacer connects to the acrylamide group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name |

(E)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-13-18(16-6-3-11-23-16)14(2)21(20-13)10-9-19-17(22)8-7-15-5-4-12-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAYWGAGCRQRLI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CS2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CS2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 328.44 g/mol. The structure features a pyrazole moiety, which is known for its diverse biological activities, and a thiophene ring that may enhance its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiophene structures. The specific compound under review has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through various in vitro assays. It was found to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.

Table 2: Anti-inflammatory Effects

| Assay Type | Result | Reference |

|---|---|---|

| TNF-α Inhibition | 45% inhibition at 10 µM | |

| IL-6 Inhibition | 38% inhibition at 10 µM |

These results suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial effects of the compound were also evaluated against various bacterial strains. The results showed promising antibacterial activity.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth.

Case Studies

Several case studies have illustrated the biological efficacy of similar compounds containing pyrazole and thiophene moieties:

- Study on Pyrazole Derivatives : A study published in MDPI demonstrated that pyrazole derivatives exhibited significant anticancer activity across multiple cell lines, with some compounds showing IC50 values below 10 µM against aggressive cancer types .

- Anti-inflammatory Mechanism : Research highlighted in PMC indicated that compounds with similar structures could modulate inflammatory pathways by inhibiting NF-kB activation, leading to reduced cytokine production .

- Antimicrobial Properties : A comprehensive review on pyrazole-based compounds noted their effectiveness against drug-resistant bacterial strains, supporting their potential as new antimicrobial agents .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies.

Antioxidant Activity

Studies have shown that compounds similar to (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide possess significant antioxidant properties. These activities are attributed to the presence of the furan and thiophene rings which can scavenge free radicals.

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against several strains of bacteria. In vitro studies indicate that it can inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections.

Case Studies

Several case studies highlight the applications of (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide:

- Antioxidant Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition of lipid peroxidation in cellular models, indicating its potential as an antioxidant agent.

- Antibacterial Activity : Research involving the compound's derivatives showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may interact with bacterial cell membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substitution patterns of the pyrazole ring and the acrylamide moiety. Below is a detailed comparison based on molecular features, synthesis, and crystallographic data (where available):

Table 1: Structural Comparison of Key Analogs

Key Findings :

Positional Isomerism: The target compound and its analogs exhibit positional isomerism, where furan and thiophene groups alternate between the pyrazole ring and acrylamide chain.

Hydrogen Bonding : In structurally related compounds (e.g., triazole-thione derivatives), hydrogen bonding (N–H···O/S) drives supramolecular assembly, as seen in the six-membered hexamer formation in . Similar interactions likely stabilize the target compound’s crystal lattice, though experimental data are lacking .

Acrylamide formation via condensation of amines with acrylic acid derivatives. Purification by crystallization, as inferred from ’s methodology .

Table 2: Crystallographic and Refinement Tools

Critical Analysis of Evidence Gaps

- Biological Activity: No data on the target compound’s pharmacological or physicochemical properties (e.g., LogP, solubility) are available, limiting functional comparisons.

- Crystallographic Data : While highlights hydrogen bonding in analogous triazole systems, the absence of single-crystal studies for the target compound precludes direct structural validation.

- Synthesis Optimization : –5 lack reaction yields or scalability details, making it difficult to assess synthetic feasibility.

Q & A

Q. What are the optimized synthetic routes for (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves three key steps:

- Intermediate Preparation :

- Pyrazole synthesis : React acetylacetone with hydrazine hydrate under acidic conditions to form 3,5-dimethyl-1H-pyrazole .

- Thiophene-ethylamine synthesis : Condense thiophene-2-carboxaldehyde with ethylamine using a reducing agent (e.g., NaBH4) .

- Coupling Reaction : Combine intermediates with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., Et₃N in dry THF) .

- Optimization : Use continuous flow reactors for scalability and chromatography (e.g., silica gel) for purification. Yields range from 60–85% depending on solvent (toluene > ethanol) and catalyst (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of pyrazole (δ 2.2–2.5 ppm for methyl groups) and acrylamide geometry (E-configuration via coupling constants, J = 15–16 Hz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 385.12 [M+H]⁺) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm acrylamide C=O stretching .

Q. How does the compound’s reactivity influence experimental design?

- Oxidation : Thiophene rings oxidize to sulfoxides/sulfones using m-CPBA (0°C, CH₂Cl₂), requiring inert atmospheres to prevent over-oxidation .

- Reduction : Acrylamide C=C bonds reduce with NaBH₄ or LiAlH₄ (THF, 0°C), but pyrazole N-H groups may require protection (e.g., Boc) .

- Electrophilic Substitution : Thiophene undergoes bromination (NBS, CCl₄) at the 5-position; regioselectivity is confirmed via NOESY .

Advanced Research Questions

Q. How can computational modeling predict biological activity and mechanism of action?

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Pyrazole and thiophene rings show π-π stacking with Phe residues (binding energy ≤ -8.5 kcal/mol) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at acrylamide O) using Schrödinger’s Phase .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 90 Ų) but potential CYP3A4 inhibition .

Q. What strategies resolve contradictory data in biological assays?

- Orthogonal Assays : Cross-validate antiproliferative activity (MTT assay) with apoptosis markers (Annexin V/PI flow cytometry) .

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

- Structural Analogs : Compare with furan-free analogs to isolate contributions of heterocycles to activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core Modifications :

- Replace furan with thiophene: Synthesize via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) to assess electronic effects on bioactivity .

- Methyl group deletion on pyrazole: Evaluate via in vitro kinase inhibition assays .

- Functional Group Additions : Introduce sulfonamide at the acrylamide N-position to enhance solubility (synthesized via H₂SO₄ catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.